

The Discovery and Enduring Legacy of Amino-G Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Naphthalenedisulfonic acid, 6-amino-

Cat. No.: B085843

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-G acid, chemically known as 7-amino-1,3-naphthalenedisulfonic acid, stands as a pivotal intermediate in the synthesis of a wide array of azo dyes. This technical guide provides an in-depth exploration of its discovery, historical significance, and the evolution of its synthesis. Detailed experimental protocols for its preparation from key precursors are presented, alongside a comprehensive summary of its chemical and physical properties. Furthermore, this guide elucidates the role of Amino-G acid in the chemical pathway for the production of commercially important colorants, offering valuable insights for researchers in organic synthesis, materials science, and industrial chemistry.

Introduction

Amino-G acid, a sulfonated derivative of aminonaphthalene, has been a cornerstone of the dye manufacturing industry for over a century. Its discovery and the development of its synthesis routes are intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. The strategic placement of its amino and sulfonic acid groups on the naphthalene core makes it a versatile coupling component in the synthesis of azo dyes, which are prized for their vibrant colors and stability.^[1] This guide aims to provide a comprehensive technical overview of Amino-G acid, from its historical roots to its modern synthetic methodologies and applications.

History of Discovery and Development

The history of Amino-G acid is intertwined with the broader history of naphthalene sulfonic acid research, which began with the rise of the synthetic dye industry.^[1] The industrial significance of these compounds became prominent in the early 20th century.^[1] A key reaction in the synthesis of many aminonaphthalenes is the Bucherer reaction, discovered independently by the French chemist Robert Lepetit in 1898 and the German chemist Hans Theodor Bucherer, who published his findings on its reversibility and industrial potential in 1904.^[2] One of the earliest documented preparations of Amino-G acid was by Fierz-David and Braunschweig in 1923, through the sulfonation of β -naphthylamine.

Initially, the synthesis of many naphthalene-based dye intermediates relied on β -naphthylamine as a starting material. However, due to the carcinogenicity of β -naphthylamine, this route has been largely abandoned in modern industrial processes. This led to the development of safer and more efficient synthetic pathways, primarily from 2-naphthol and Tobias acid.

Physicochemical Properties

Amino-G acid is typically a white to off-white or light brown crystalline powder or needles.^[3] It is soluble in water.^[3] Key quantitative properties are summarized in Table 1.

Property	Value	Reference(s)
Chemical Name	7-aminonaphthalene-1,3-disulfonic acid	[4]
Synonyms	Amido-G-acid, 2-Naphthylamine-6,8-disulfonic acid	[3]
CAS Number	86-65-7	[3]
Molecular Formula	C ₁₀ H ₉ NO ₆ S ₂	[3]
Molecular Weight	303.31 g/mol	[5]
Appearance	Off-white to green-beige to light brown powder or needles	[4]
Melting Point	>300°C	[3]
Solubility	Soluble in water	[3]
Fluorescence (monopotassium salt)	λ _{ex} = 310 nm; λ _{em} = 450 nm (in 0.1 M phosphate, pH 7.0)	[6]

Synthesis of Amino-G Acid: Experimental Protocols

There are two primary industrial routes for the synthesis of Amino-G acid that are currently in use, starting from 2-naphthol and Tobias acid, respectively.

Synthesis from 2-Naphthol

This is a two-step process involving the sulfonation of 2-naphthol to produce 2-hydroxy-6,8-naphthalenedisulfonic acid (G-acid), followed by amination via the Bucherer reaction.

Step 1: Sulfonation of 2-Naphthol to G-Acid

- Principle: 2-Naphthol is treated with fuming sulfuric acid (oleum). The hydroxyl group directs the electrophilic substitution of sulfonic acid groups primarily to the 6 and 8 positions of the naphthalene ring.

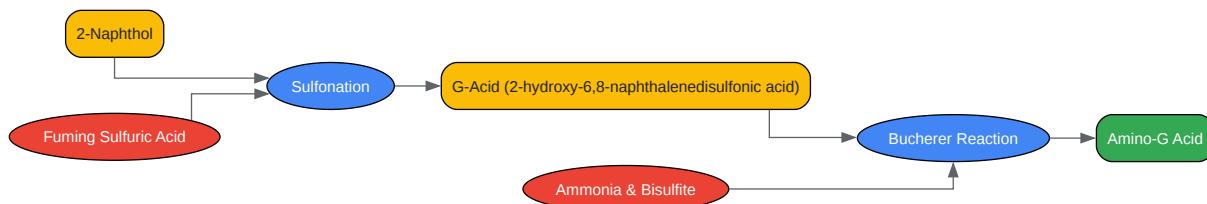
- Protocol:
 - Melt 2-naphthol in fuming sulfuric acid at a temperature between 25-35°C.
 - Heat the mixture to 150-170°C and maintain this temperature for 2-3 hours to effect disulfonation, yielding 2-naphthol-6,8-disulfonic acid (G-acid).[\[7\]](#)
 - The G-acid is then typically isolated as its potassium salt by reaction with potassium chloride.[\[7\]](#)

Step 2: Amination of G-Acid via the Bucherer Reaction

- Principle: The hydroxyl group of the G-acid potassium salt is replaced by an amino group in the presence of ammonia and a sulfite or bisulfite catalyst under pressure.
- Protocol:
 - The potassium salt of 2-naphthol-6,8-disulfonic acid is reacted with aqueous ammonia.[\[7\]](#)
 - The reaction is carried out in an autoclave under a pressure of 0.4-1.2 MPa and at a temperature of 60-180°C.[\[7\]](#)
 - The resulting 2-naphthylamine-6,8-disulfonic acid potassium salt is then treated with an acid, such as hydrochloric acid, to yield Amino-G acid.[\[7\]](#)

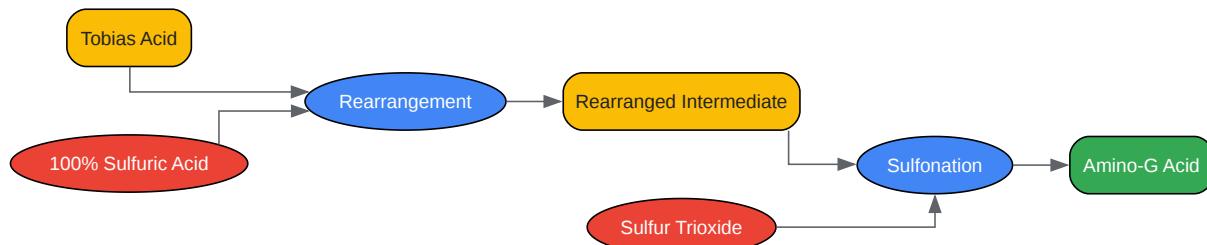
Synthesis from Tobias Acid

This method involves the rearrangement and further sulfonation of 2-amino-1-naphthalenesulfonic acid (Tobias acid).


- Principle: Tobias acid is heated in sulfuric acid to induce rearrangement of the sulfonic acid group, followed by the addition of sulfur trioxide to introduce a second sulfonic acid group.
- Protocol:
 - Prepare 100% sulfuric acid by mixing concentrated sulfuric acid and 30% oleum.
 - Add 2-amino-1-naphthalenesulfonic acid (Tobias acid) to the 100% sulfuric acid.

- Heat the mixture to 100-120°C for several hours to effect the rearrangement of the sulfonic acid group.
- Gradually add liquid sulfur trioxide while maintaining the temperature at 100-120°C.
- Hold the reaction at this temperature for 5 to 10 hours.
- Cool the reaction mixture and dilute it with water.
- The Amino-G acid can then be isolated from the reaction mixture.

Parameter	Value	Reference(s)
Starting Material	2-amino-1-naphthalenesulfonic acid (Tobias Acid)	
Reagents	100% Sulfuric Acid, Liquid Sulfur Trioxide	
Rearrangement Temperature	100-120°C	
Sulfonation Temperature	100-120°C	
Reaction Time	5-10 hours	
Yield of Amino-G Acid	Can be up to 51.5% depending on reaction conditions	


Visualization of Synthetic Pathways

Synthesis of Amino-G Acid from 2-Naphthol

[Click to download full resolution via product page](#)

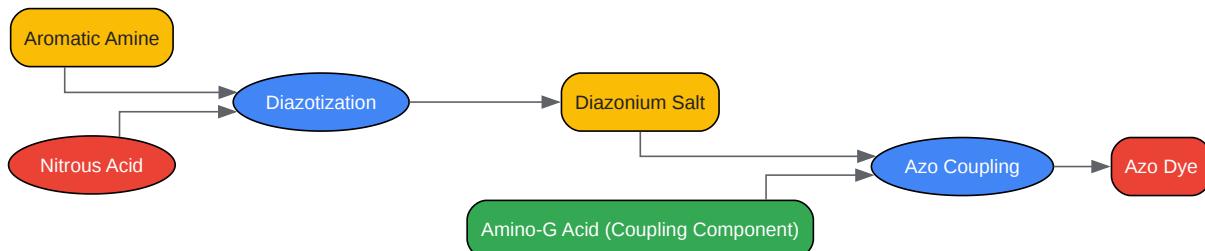
Caption: Synthesis of Amino-G acid from 2-Naphthol.

Synthesis of Amino-G Acid from Tobias Acid

[Click to download full resolution via product page](#)

Caption: Synthesis of Amino-G acid from Tobias Acid.

Chemical Reactions: Application in Azo Dye Synthesis


The primary industrial application of Amino-G acid is as a coupling component in the synthesis of azo dyes. The amino group on the naphthalene ring allows for diazotization, though it is more commonly used as the nucleophilic component in an azo coupling reaction.

A notable example is the synthesis of C.I. Acid Red 115. In this process, 2-Methyl-4-(o-tolylidaz恒)benzenamine is diazotized and then coupled with a hydroxynaphthalenesulfonic acid, which can be Amino-G acid or a related structure.[8]

The general workflow for this type of synthesis is as follows:

- **Diazotization:** An aromatic primary amine (the diazo component) is treated with nitrous acid (usually generated *in situ* from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.
- **Azo Coupling:** The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as Amino-G acid. The coupling typically occurs at a position activated by the amino group on the Amino-G acid molecule.

General Azo Dye Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: General pathway for Azo Dye synthesis.

Spectroscopic Characterization

The structural elucidation of Amino-G acid and its derivatives relies on standard spectroscopic techniques.

- **^1H and ^{13}C NMR Spectroscopy:** Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of Amino-G acid. The ^1H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts and coupling

patterns providing information about their positions relative to the amino and sulfonic acid groups. ^{13}C NMR would identify all carbon atoms in the molecule, including the quaternary carbons of the naphthalene ring.[\[1\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum of Amino-G acid would exhibit characteristic absorption bands for the functional groups present. These include stretching vibrations for the N-H bonds of the amino group, the S=O and S-O bonds of the sulfonic acid groups, and the C=C bonds of the aromatic naphthalene ring. A commercial supplier of Amino-G acid confirms that its infrared spectrum conforms to that of an authentic sample.[\[3\]](#)
- UV-Visible Spectroscopy: Amino-G acid and its derivatives are chromophoric and exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The monopotassium salt of Amino-G acid is fluorescent, with an excitation maximum at 310 nm and an emission maximum at 450 nm in a phosphate buffer at pH 7.0. [\[6\]](#)

Conclusion

Amino-G acid remains a compound of significant industrial importance, primarily due to its role as a key building block in the synthesis of a wide range of azo dyes. Its history reflects the evolution of industrial organic chemistry, with synthetic routes adapting to address safety and efficiency concerns. The detailed experimental protocols and chemical pathways presented in this guide provide a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of the synthesis and application of this versatile chemical intermediate. The continued study of Amino-G acid and its derivatives is likely to lead to the development of new colorants with enhanced properties and more sustainable manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 3. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]
- 5. 2-Naphthol-6,8-disulfonic acid | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Amino-1,3-naphthalenedisulfonic acid (monopotassium) (monohydrate) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 7. CN102295585A - Preparation method of 2-naphthylamine 6,8 disulfonic acid - Google Patents [patents.google.com]
- 8. worlddyeviety.com [worlddyeviety.com]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Amino-G Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085843#discovery-and-history-of-amino-g-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com